3-Pentenoic acid

Catalog No.
S627930
CAS No.
1617-32-9
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pentenoic acid

CAS Number

1617-32-9

Product Name

3-Pentenoic acid

IUPAC Name

pent-3-enoic acid

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7)

InChI Key

UIUWNILCHFBLEQ-UHFFFAOYSA-N

SMILES

CC=CCC(=O)O

Synonyms

3-PENTENOIC ACID;RARECHEM AL BO 0169;TRANS-3-PENTENOIC ACID;(E)-3-Pentenoicacid;(E)-CH3CH=CHCH2COOH;3-Pentenoicacid,(3E)-;3-Pentenoicacid,(E)-;E-3-Pentenoicacid

Canonical SMILES

CC=CCC(=O)O

Isomeric SMILES

C/C=C/CC(=O)O

Synthesis and Applications in Organic Chemistry

3-Pentenoic acid, also known as pent-3-enoic acid, is a five-carbon carboxylic acid with a double bond at the third carbon position. It exists primarily in the trans isomer, meaning the hydrogen atoms on the double bond are positioned on opposite sides of the molecule [].

-Pentenoic acid is primarily used as a building block in organic synthesis. Its reactive functional groups, the carboxylic acid and the alkene, allow for various transformations to create more complex molecules. Some examples of its applications include:

  • Preparation of esters and amides: 3-Pentenoic acid can react with alcohols or amines to form esters and amides, respectively. These functional groups are commonly found in various drugs, polymers, and fragrances [].
  • Diels-Alder reactions: The alkene functionality of 3-pentenoic acid makes it a suitable participant in Diels-Alder reactions, a powerful tool for constructing six-membered rings. This reaction allows the formation of complex molecules with diverse applications [].
  • Michael addition reactions: The presence of the α,β-unsaturated carbonyl group (C=C-C=O) in 3-pentenoic acid makes it susceptible to Michael addition reactions. These reactions are used to create new carbon-carbon bonds and are valuable in synthesizing various organic compounds [].

Potential in Biocatalysis and Bioengineering

Recent research suggests that 3-pentenoic acid might have potential applications in biocatalysis and bioengineering. Biocatalysis utilizes enzymes or whole cells to drive specific chemical reactions. Studies have shown that certain enzymes can convert 3-pentenoic acid into valuable bioproducts, such as biofuels and building blocks for the production of bioplastics [, ].

3-Pentenoic acid, also known as pent-3-enoic acid, is a carboxylic acid characterized by a five-carbon chain with a double bond at the third carbon. Its molecular formula is C₅H₈O₂, and it has a molecular weight of approximately 100.12 g/mol. This compound exists in both cis and trans forms, with the trans form being more prevalent in nature. It is a colorless liquid with a sour, cheesy odor and is soluble in water, making it relevant in various biological and industrial contexts .

3-Pentenoic acid is a mild irritant and may cause skin or eye irritation upon contact. It is also flammable and should be handled with care [].

Note:

  • Due to the limited research on 3-pentenoic acid, sections on Mechanism of Action and case studies are currently unavailable.
  • Further research is ongoing to explore the potential applications of 3-Pentenoic acid in various scientific fields.
Typical of unsaturated carboxylic acids:

  • Hydrogenation: The double bond can be hydrogenated to form pentanoic acid.
  • Esterification: It reacts with alcohols to form esters, which are often used in flavoring and fragrance applications.
  • Halogenation: The double bond can react with halogens to produce haloalkanoic acids.
  • Oxidation: Oxidation reactions can convert it into various products, including ketones and aldehydes depending on the reaction conditions.

These reactions highlight its versatility as a chemical building block in organic synthesis .

3-Pentenoic acid exhibits several biological activities:

  • Antimicrobial Properties: Some studies suggest that it may possess antimicrobial properties, making it useful in food preservation.
  • Flavor Profile: It contributes to the flavor profile of various foods, particularly in fermented products like beer and cheese.
  • Metabolic Intermediary: In metabolic pathways, it may serve as an intermediate in the synthesis of other biologically active compounds .

Several methods exist for synthesizing 3-pentenoic acid:

  • From 3-Pentenoyl Chloride: A common method involves reacting 3-pentenoyl chloride with water and butadiene under acidic conditions .
  • Dehydration of 3-Hydroxy Pentanoic Acid: This method involves dehydrating 3-hydroxy pentanoic acid to yield 3-pentenoic acid.
  • Via Diels-Alder Reaction: The Diels-Alder reaction can also be utilized to create this compound from suitable diene and dienophile precursors.

These methods allow for the production of both cis and trans forms of the acid .

3-Pentenoic acid has various applications across different fields:

  • Flavoring Agent: It is utilized as a flavoring agent in food products due to its unique taste profile.
  • Fragrance Component: Its odor characteristics make it suitable for use in perfumes and scented products.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals .

Research into the interactions of 3-pentenoic acid with biological systems has revealed potential implications for its use:

  • Food Chemistry: Studies have shown its role in the development of flavors during fermentation processes.
  • Microbial Interactions: Its antimicrobial properties suggest interactions that could inhibit or promote microbial growth depending on concentration and context.
  • Metabolic Pathways: Investigations into its metabolic pathways have indicated potential roles in energy metabolism and biosynthesis of other compounds .

Similar Compounds

Several compounds share structural similarities with 3-pentenoic acid. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-Pentenoic AcidC₅H₈O₂Double bond at the second carbon; used in flavoring.
4-Pentenoic AcidC₅H₈O₂Double bond at the fourth carbon; less common variant.
2-Methyl-4-Pentenoic AcidC₆H₁₀O₂Methyl group at the second position; used in fragrances.
Trans-3-Pentenoic AcidC₅H₈O₂Predominant form; characterized by its stability.

While these compounds share similar structures, each possesses distinct physical properties, reactivity profiles, and applications that make them unique within their respective contexts .

Butadiene-Carbon Monoxide-Water Reaction Mechanisms

The cobalt-catalyzed synthesis of trans-3-pentenoic acid from butadiene represents one of the earliest and most extensively studied synthetic pathways for this unsaturated carboxylic acid [12]. The fundamental reaction mechanism involves the coordinated interaction of butadiene, carbon monoxide, and water in the presence of cobalt carbonyl catalysts under high-pressure conditions [5].

The mechanistic pathway begins with the formation of active cobalt carbonyl species, specifically cobalt tetracarbonyl, which serves as the primary catalytic intermediate [12]. The reaction proceeds through a series of coordination and insertion steps, where butadiene first coordinates to the cobalt center, followed by carbon monoxide insertion to form an acyl-cobalt intermediate [5]. The subsequent hydrolysis step incorporates water to yield the final trans-3-pentenoic acid product [12].

Detailed mechanistic studies have revealed that the reaction follows a specific stereochemical pathway that favors the formation of the trans isomer over the cis configuration [12]. The selectivity for trans-3-pentenoic acid formation is attributed to the thermodynamic stability of the trans configuration and the specific coordination geometry imposed by the cobalt catalyst system [5]. Experimental evidence from ozonolysis studies confirms that the major product exhibits the characteristic trans double bond configuration, with acetaldehyde being the primary cleavage product rather than propionaldehyde [12].

Dimethylformamide and Dimethylacetamide as Co-catalysts

The role of dimethylformamide and dimethylacetamide as co-catalysts in cobalt-mediated 3-pentenoic acid synthesis has been established through systematic comparative studies [12]. These polar aprotic solvents serve dual functions as both reaction medium and catalytic promoters, significantly enhancing reaction efficiency and product selectivity [5].

Dimethylformamide demonstrates superior performance as a co-catalyst, with optimal concentrations ranging from 2 to 20 parts by weight per part of butadiene [12]. The mechanism of enhancement involves the stabilization of intermediate cobalt carbonyl complexes and the facilitation of carbon monoxide insertion steps [5]. Experimental data indicates that dimethylformamide systems achieve higher conversion rates and improved selectivity compared to alternative solvent systems [12].

Dimethylacetamide serves as an effective alternative co-catalyst, demonstrating comparable catalytic activity to dimethylformamide in trans-3-pentenoic acid synthesis [12]. Comparative studies reveal that both co-catalysts produce similar product distributions, with trans-3-pentenoic acid yields ranging from 4 to 15 grams under standardized reaction conditions [12]. The choice between these co-catalysts often depends on specific process requirements and economic considerations [5].

High-Pressure Reaction Conditions and Mechanistic Implications

High-pressure reaction conditions represent a critical parameter in cobalt-catalyzed 3-pentenoic acid synthesis, with pressures typically ranging from 700 to 5000 atmospheres [12]. The pressure requirements are fundamentally linked to the thermodynamic and kinetic demands of carbon monoxide insertion and coordination processes [5].

Optimal pressure conditions have been established at 1500 to 5000 atmospheres, with specific pressure ranges correlating with temperature profiles [12]. At lower temperatures (120-140°C), higher pressures are required to maintain adequate reaction rates, while elevated temperatures (160°C) permit operation at reduced pressures [12]. The pressure-temperature relationship directly influences the equilibrium between cobalt carbonyl species and affects the overall reaction kinetics [5].

Mechanistic implications of high-pressure conditions extend to the stabilization of key intermediates and the suppression of undesired side reactions [12]. High pressure promotes the formation of saturated cobalt carbonyl complexes, which are essential for efficient carbon monoxide insertion [5]. Additionally, elevated pressures minimize the formation of polymeric byproducts and butadiene dimers, thereby improving the selectivity for 3-pentenoic acid formation [12].

Rhodium-Catalyzed Hydrocarboxylation

Carboxylic Acid Solvent Systems

Rhodium-catalyzed hydrocarboxylation of butadiene to 3-pentenoic acid employs carboxylic acid solvent systems that serve multiple functional roles in the catalytic process [3]. The solvent system typically comprises high-boiling carboxylic acids, including adipic acid, 2-methylglutaric acid, and nonanoic acid, which provide thermal stability and catalyst solubilization [3].

The preferred solvent composition consists of acid byproducts that are less volatile than 3-pentenoic acid, primarily six-carbon diacids and saturated nine-carbon acids [3]. These solvents demonstrate superior performance due to their ability to stabilize rhodium complexes during product distillation and recovery processes [3]. The polar nature of diacid solvents particularly enhances rhodium catalyst stability through coordination effects [3].

Experimental studies have demonstrated that carboxylic acid solvent systems operating at 140°C under 500 pounds per square inch carbon monoxide pressure achieve conversion rates exceeding 90% with high selectivity for 3-pentenoic acid [3]. The solvent system composition directly influences both catalytic activity and product recovery efficiency, with optimized formulations containing 76% nonanoic acid and 23.5% 3-pentenoic acid [3].

Iodide Promoter Effects and Reaction Kinetics

Iodide promoters play an essential role in rhodium-catalyzed hydrocarboxylation, with hydrogen iodide being the preferred promoter source [3]. The iodide concentration typically ranges from 0.05 to 1.0% by weight, with the molar ratio of iodide to rhodium (I/Rh) maintained between 1 and 3 for optimal performance [3].

Kinetic studies reveal that the iodide promoter effects are concentration-dependent, with I/Rh ratios of 1 to 2 providing the best balance between catalytic activity and selectivity [24]. Higher I/Rh ratios tend to decrease selectivity and reduce catalyst stability during distillation processes [3]. The promoter mechanism involves the formation of anionic rhodium complexes, specifically [Rh(CO)₂I₂]⁻, which serve as the active catalytic species [24].

Reaction kinetics demonstrate first-order dependence on rhodium concentration and iodide promoter concentration under typical operating conditions [18]. The rate-determining step involves oxidative addition of methyl iodide to the rhodium complex, with activation energies ranging from 21 to 73 kilojoules per mole depending on the specific catalyst system configuration [19]. Temperature effects show optimal reaction rates at 140-160°C, with significant rate enhancement observed at elevated temperatures [18].

Sulfonic Acid Co-catalyst Systems

Sulfonic acid co-catalysts enhance rhodium-catalyzed hydrocarboxylation through multiple mechanistic pathways [20]. These co-catalysts function as proton sources and Lewis acid activators, facilitating carbon monoxide insertion and product formation steps [20]. The most effective sulfonic acid systems include methanesulfonic acid and para-toluenesulfonic acid [20].

The mechanism of sulfonic acid promotion involves the generation of cationic rhodium species that exhibit enhanced electrophilicity and reactivity toward butadiene substrates [10]. Computational studies indicate that increased electrophilicity of the rhodium center correlates directly with improved selectivity for the desired 3-pentenoic acid product [10]. The optimal sulfonic acid concentration ranges from 0.1 to 0.5 equivalents relative to the rhodium catalyst [20].

Experimental validation of sulfonic acid co-catalyst systems demonstrates significant improvements in both reaction rate and selectivity compared to non-promoted systems [20]. The co-catalyst effects are particularly pronounced at moderate temperatures and pressures, where conventional rhodium systems show limited activity [20]. Product yields increase by 15-25% when sulfonic acid co-catalysts are employed under optimized conditions [20].

Palladium-Catalyzed Transformations

Ligand Effects on Regioselectivity

Palladium-catalyzed transformations of pentenoic acids demonstrate significant ligand-dependent regioselectivity effects [8]. The choice of phosphine ligands directly influences the regioselectivity of carbonylation and functionalization reactions, with bulky ligands such as 1,2-bis[(di-tert-butyl)phosphinomethyl]benzene (DTBPX) showing superior performance [8].

Mechanistic studies reveal that bulky phosphine substituents prevent chelation of pendant carboxyl groups, thereby maintaining high regioselectivity comparable to unfunctionalized alkenes [8]. The steric bulk of DTBPX ligands increases activation barriers for undesired reaction pathways by more than 50 kilojoules per mole [8]. This selectivity enhancement results from the suppression of competing coordination modes that lead to branched products [8].

Regioselectivity data demonstrate that optimal ligand systems achieve linear to branched product ratios exceeding 30:1 for pentenoic acid substrates [8]. The ligand effects extend beyond steric considerations to include electronic factors, with electron-rich phosphine ligands promoting the desired carbonylation pathway [8]. Computational analysis confirms that ligand bite angle and electronic properties synergistically determine the regioselectivity outcome [10].

Mechanistic Considerations

The mechanistic pathway for palladium-catalyzed pentenoic acid transformations involves a complex series of coordination, insertion, and elimination steps [8]. The active catalyst species [L₂PdII-H]⁺ initiates the catalytic cycle through isomerization of pentenoic acid isomers to their equilibrium mixture [8].

The rate-limiting step involves hydrolysis processes that consist of hydration and product release components [8]. After adipic acid separation from palladium(0), the product exists in a hydrated form that requires subsequent dehydration for isolation [8]. The conversion of palladium(0) species to the active catalyst occurs rapidly in the presence of acid co-catalysts [8].

Mechanistic investigations demonstrate that moderate acidity enhances the overall reaction rate through facilitation of the hydrolysis step [8]. The reaction pathway proceeds through selective carbonylation of the equilibrium pentenoic acid mixture, with hydrolysis serving as both the rate-determining and selectivity-determining step [8]. Product selectivity exceeds 99% for adipic acid formation under optimized conditions [8].

Green Chemistry Approaches to Trans-3-Pentenoic Acid Synthesis

Green chemistry methodologies for trans-3-pentenoic acid synthesis focus on the utilization of renewable feedstocks and environmentally benign catalytic systems [14]. Biomass-derived gamma-valerolactone serves as a sustainable platform chemical for pentenoic acid synthesis through ring-opening and subsequent functionalization reactions [14].

Enzymatic approaches employing vanadium chloroperoxidase systems demonstrate significant potential for sustainable pentenoic acid synthesis [15]. These biocatalytic systems operate under mild conditions with high selectivity, achieving turnover numbers exceeding 715,000 mol product per mol enzyme [15]. The enzymatic route produces bromolactone intermediates that can be converted to pentenoic acids through hydrolysis [15].

Alternative green synthesis routes utilize carbon dioxide as a C1 building block in combination with hydrogen gas for reductive hydrocarboxylation [17]. Rhodium-catalyzed systems achieve direct conversion of styrene derivatives with carbon dioxide and hydrogen under ambient pressure conditions [17]. These methods demonstrate excellent atom economy and reduce dependence on traditional carbon monoxide sources [17].

Comparative Analysis of Synthetic Approaches

Comparative evaluation of synthetic methodologies reveals distinct advantages and limitations for each catalytic system. Cobalt-catalyzed routes demonstrate high selectivity and established industrial viability but require extreme pressure conditions ranging from 1500 to 5000 atmospheres [12]. Rhodium-catalyzed systems operate under milder conditions (10-75 atmospheres) with superior selectivity approaching 99% [3].

Catalyst SystemPressure (atm)Temperature (°C)Selectivity (%)Conversion (%)
Cobalt/DMF1500-5000120-16570-8585-99
Rhodium/HI10-75140-16095-9990-99
Palladium/DTBPX1-1080-12090-9575-90
Enzymatic/VCPO125-4085-9070-85

Economic considerations favor rhodium-catalyzed systems despite higher catalyst costs due to reduced pressure requirements and improved product recovery [3]. Palladium systems offer moderate pressure operation with good selectivity but demonstrate lower overall conversion rates [8]. Green chemistry approaches show promise for future development but currently exhibit lower productivity compared to traditional metal-catalyzed systems [15] [17].

The hydroxycarbonylation of 3-pentenoic acid represents one of the most significant synthetic transformations in industrial chemistry, particularly for the production of dicarboxylic acids. This reaction involves the addition of carbon monoxide and water across the double bond in the presence of transition metal catalysts, leading to chain elongation and functionalization.

Conversion to Adipic Acid Pathways

The palladium-catalyzed hydroxycarbonylation of 3-pentenoic acid to adipic acid has emerged as a prominent sustainable route for producing this important industrial chemical [1] [2]. The reaction proceeds through a well-defined mechanism where the active catalyst species [L2PdII-H]+ first isomerizes pentenoic acid isomers to their equilibrium mixture, from which selective carbonylation and subsequent hydrolysis yields adipic acid as the primary product [1] [2].

The conversion process demonstrates exceptional selectivity, with modern catalyst systems achieving greater than 95% conversion of 3-pentenoic acid to adipic acid under optimized conditions [1] [3]. The reaction typically operates at temperatures between 100-130°C and pressures of 50-80 bar, with reaction times varying from 20-68 hours depending on the specific catalyst system employed [1] [3].

Experimental studies have revealed that the hydrolysis step represents both the rate-limiting and selectivity-determining phase of the overall transformation [1] [2]. This step consists of two distinct components: initial hydration followed by product release, where the adipic acid separates from the palladium center in its hydrate form [1] [2].

The Shell process represents a significant industrial application of this chemistry, where 1,3-butadiene is first converted to pentenoic acid derivatives, which are subsequently transformed to adipic acid through hydroxycarbonylation [3]. This two-stage process achieves overall turnover numbers exceeding 20,000 moles of dicarboxylic acids per mole of palladium catalyst, with selectivities approaching 97% for adipic acid formation [3].

Catalytic Selectivity Determinants

The selectivity of hydroxycarbonylation reactions is fundamentally governed by the electronic and steric properties of the phosphine ligands employed in the catalyst system [1] [2]. The 1,2-bis[(di-tert-butyl)phosphinomethyl]benzene (DTBPX) ligand has proven particularly effective due to its bulky phosphorus substituents, which prevent chelation of the pending carboxylic acid moiety of pentenoic acids [1] [2].

Density functional theory calculations have provided detailed insight into the mechanistic factors controlling selectivity [1] [2]. The bulky nature of the DTBPX ligand creates a steric environment that favors linear carbonylation products over branched alternatives, achieving the same high regioselectivity observed with unfunctionalized long-chain alkenes [1] [2].

Isomerization Dynamics and Equilibrium Studies

The isomerization behavior of 3-pentenoic acid plays a crucial role in determining the outcome of various catalytic transformations. Under equilibrium conditions, pentenoic acid isomers establish a thermodynamic distribution that favors the 3-pentenoic acid isomer as the predominant species [4].

Experimental investigations have revealed that the isomerization of 4-pentenoic acid to 3-pentenoic acid reaches an equilibrium ratio of approximately 3:97 (substrate to product) [4]. This equilibrium is readily established using palladium-phosphine catalyst systems, with the reverse reaction starting from pure 3-pentenoic acid yielding the identical product distribution, confirming the thermodynamic nature of this equilibrium [4].

The catalyst system consisting of [(allyl)PdCl]2, triphenylphosphine, and silver triflate demonstrates exceptional activity for pentenoic acid isomerization [4]. The reaction proceeds smoothly without requiring activating additives such as ethylene or diallyl ether, simplifying the operational requirements [4].

Kinetic studies have shown that catalyst loading significantly affects the rate of equilibrium establishment [4]. While 0.5 mol% palladium catalyst requires approximately 20 hours to reach equilibrium, higher catalyst loadings achieve the same result in shorter timeframes [4]. Importantly, over-isomerization to 2-pentenoic acid is not observed even under prolonged reaction times or high catalyst loadings [4].

The isomerization process exhibits remarkable selectivity, with no detectable formation of 2-pentenoic acid under standard conditions [4]. This selectivity arises from the thermodynamic stability of the 3-pentenoic acid isomer relative to other positional isomers [4].

Temperature effects on isomerization equilibrium have been documented, with elevated temperatures generally favoring more rapid equilibration while maintaining the same thermodynamic distribution [5] [6]. The equilibrium constant remains relatively constant across the temperature range of 25-80°C, indicating that the enthalpy change for isomerization is small [5] [6].

Derivatization Reactions

The chemical versatility of 3-pentenoic acid enables numerous derivatization reactions that expand its utility in synthetic chemistry and industrial applications. The presence of both carboxylic acid and alkene functionalities provides multiple reactive sites for chemical modification.

Esterification Chemistry

Esterification represents one of the most fundamental and widely employed derivatization reactions for 3-pentenoic acid [7] . The reaction proceeds through standard carboxylic acid esterification mechanisms, typically employing acid catalysts to facilitate the formation of ester bonds.

Methyl ester formation proceeds efficiently using methanol in the presence of sulfuric acid catalyst at 65°C, achieving 95% yield with 98% selectivity within 4 hours [9] [10]. The reaction follows second-order kinetics with respect to both the carboxylic acid and alcohol components, consistent with the accepted mechanism for acid-catalyzed esterification [9] [10].

Ethyl ester derivatives can be synthesized using ethanol and p-toluenesulfonic acid catalyst at 78°C, yielding 92% of the desired product with 96% selectivity after 6 hours of reaction time [9] [11]. The slightly longer reaction time compared to methyl ester formation reflects the reduced reactivity of ethanol compared to methanol in nucleophilic substitution reactions [9] [11].

Higher alcohol esters, including propyl and butyl derivatives, require elevated temperatures and extended reaction times to achieve acceptable yields [9] [12]. Propyl ester formation using hydrochloric acid catalyst at 82°C for 8 hours yields 88% product with 94% selectivity [9] [12].

The use of heterogeneous catalysts such as Amberlyst-15 provides advantages in terms of catalyst recovery and reuse [9]. Butyl ester formation using this solid acid catalyst at 90°C for 12 hours achieves 85% yield with 92% selectivity, demonstrating the viability of heterogeneous catalysis for esterification reactions [9].

Functional Group Transformations

The alkene functionality of 3-pentenoic acid enables various addition reactions that introduce new functional groups while preserving the carboxylic acid moiety [13]. Hydrogenation reactions using palladium catalysts convert the unsaturated acid to the corresponding saturated pentanoic acid with quantitative yields under mild conditions [13].

Halogenation reactions across the double bond proceed regioselectively, with bromine addition yielding 2,3-dibromopentanoic acid derivatives . The reaction shows high selectivity for anti-addition products, consistent with the accepted mechanism for alkene halogenation .

Oxidation reactions of the alkene functionality can be accomplished using various oxidizing agents . Potassium permanganate oxidation leads to dihydroxylation products, while ozonolysis followed by reductive workup yields aldehyde-containing fragments .

The carboxylic acid functionality can be transformed to other carbonyl derivatives through standard organic transformations . Reduction using lithium aluminum hydride converts the acid to the corresponding alcohol, while conversion to acid chlorides using thionyl chloride enables further synthetic elaboration .

Amidation reactions provide access to amide derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis . The reaction typically employs coupling reagents such as dicyclohexylcarbodiimide to activate the carboxylic acid toward nucleophilic attack by amines .

Polymerization Mechanisms and Kinetics

The polymerization behavior of 3-pentenoic acid and its derivatives represents an important aspect of its transformative capabilities, enabling the synthesis of functional polymeric materials with unique properties [14] [15].

Radical polymerization mechanisms dominate the polymerization of 3-pentenoic acid derivatives, particularly when the alkene functionality is activated through appropriate substitution patterns [14]. The polymerization typically proceeds through initiation, propagation, and termination steps characteristic of free radical chain growth mechanisms [14].

Initiation occurs through the generation of free radicals using thermal or photochemical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide [14]. The resulting radicals add to the alkene functionality of 3-pentenoic acid derivatives, initiating the chain growth process [14].

Propagation involves the sequential addition of monomer units to the growing polymer chain, with the reaction rate governed by the concentration of both monomer and propagating radicals [14]. The kinetics typically follow the steady-state approximation, where the rate of polymerization is proportional to the square root of the initiator concentration [14].

Termination occurs through combination or disproportionation of two radical chain ends, effectively ending the growth of individual polymer chains [14]. The termination rate depends on the chain length and the mobility of the radical species, with longer chains exhibiting reduced termination rates due to decreased mobility [14].

Chain transfer reactions can significantly influence the molecular weight and polydispersity of the resulting polymers [14]. Transfer to monomer, solvent, or chain transfer agents introduces branches or limits molecular weight growth, depending on the specific transfer mechanism involved [14].

Step-growth polymerization mechanisms become relevant when 3-pentenoic acid is employed as a monomer in condensation polymerizations [15]. The carboxylic acid functionality can participate in polyester formation through reaction with diols, following the kinetics typical of step-growth processes [15].

The polymerization rate in step-growth systems is proportional to the square of the monomer concentration, reflecting the second-order nature of the condensation reaction [15]. This kinetic behavior differs fundamentally from chain-growth polymerizations, where the rate depends on the first power of monomer concentration [15].

Temperature effects on polymerization kinetics are substantial, with elevated temperatures generally accelerating both initiation and propagation rates [14] [15]. However, higher temperatures can also increase termination and chain transfer rates, potentially leading to lower molecular weights and broader molecular weight distributions [14] [15].

The molecular weight distribution of polymers derived from 3-pentenoic acid depends on the polymerization mechanism employed [14] [15]. Radical polymerizations typically yield broad molecular weight distributions with polydispersity indices of 2.0-2.5, while controlled polymerization techniques can achieve narrower distributions with polydispersity indices below 1.5 [14] [15].

Controlled radical polymerization techniques, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, have been applied to 3-pentenoic acid derivatives [14]. These methods enable precise control over molecular weight and chain architecture, facilitating the synthesis of well-defined polymer structures [14].

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

100.052429494 g/mol

Monoisotopic Mass

100.052429494 g/mol

Heavy Atom Count

7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

5204-64-8
1617-32-9

Wikipedia

Pent-3-enoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023

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